molecular formula C14H17N3O2S B1672074 法舒地尔 CAS No. 103745-39-7

法舒地尔

货号: B1672074
CAS 编号: 103745-39-7
分子量: 291.37 g/mol
InChI 键: NGOGFTYYXHNFQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Neurological Disorders

Fasudil has shown promise in treating several neurological conditions:

  • Cerebral Vasospasm : Fasudil is clinically used to prevent vasospasm following subarachnoid hemorrhage, significantly improving patient outcomes .
  • Neurodegenerative Diseases : Studies indicate that fasudil can improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta and tau pathology. In APP/PS1 mice, fasudil treatment led to improved spatial memory and cognitive function .
  • Amyotrophic Lateral Sclerosis (ALS) : A Phase 2a trial (ROCK-ALS) demonstrated that fasudil preserved motor neurons in early-stage ALS patients, suggesting its potential as a neuroprotective agent .

Cardiovascular Applications

Fasudil's cardioprotective properties have been extensively studied:

  • Myocardial Ischemia/Reperfusion Injury : Preclinical studies have shown that fasudil reduces myocardial infarct size and improves cardiac function in animal models. Mechanisms include enhanced coronary vasodilation and reduced oxidative stress .

Cancer Research

Fasudil's effects on cancer cell proliferation and migration have been explored:

  • Bladder Cancer : In vitro studies indicate that fasudil inhibits the proliferation and migration of transitional cell carcinoma cells (T24 cell line), suggesting its potential as an adjunct therapy in bladder cancer treatment .

Data Summary

The following table summarizes key findings from various studies on the applications of fasudil:

Application AreaStudy TypeFindingsReference
Cerebral VasospasmClinical TrialSignificant reduction in vasospasm post-subarachnoid hemorrhage
Alzheimer's DiseaseAnimal StudyImproved cognitive function and reduced amyloid-beta deposition
Amyotrophic Lateral SclerosisPhase 2a TrialPreservation of motor neurons; improved clinical outcomes
Myocardial IschemiaSystematic ReviewReduced myocardial infarct size; improved cardiac function
Bladder CancerIn Vitro StudyInhibition of cell proliferation and migration in T24 cells

Case Study 1: Fasudil in Alzheimer's Disease

A study involving APP/PS1 transgenic mice treated with fasudil showed significant improvements in cognitive performance compared to control groups. The results indicated a reversal of learning deficits associated with Alzheimer's pathology, highlighting fasudil's potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: ROCK-ALS Trial

In the ROCK-ALS trial, 120 patients with early-stage ALS received intravenous fasudil. The results indicated a statistically significant preservation of motor neuron function compared to placebo, suggesting that fasudil may slow disease progression in ALS patients .

生化分析

Biochemical Properties

Fasudil interacts with several enzymes and proteins. It is a selective inhibitor of Rho-associated protein kinase 1 and 2 . These kinases play an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension .

Cellular Effects

Fasudil has various effects on different types of cells and cellular processes. It has been shown to promote glucose uptake, enhance cell viability, and inhibit insulin-mediated cell apoptosis . Fasudil also decreases the expression of pro-inflammatory cytokines interleukin-6 (IL-6) and monocyte chenotactic protein-1 (MCP-1), and reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) .

Molecular Mechanism

Fasudil exerts its effects at the molecular level through several mechanisms. It inhibits Rho-associated protein kinases, which are enzymes that play an important role in mediating vasoconstriction and vascular remodeling . By inhibiting these kinases, Fasudil can decrease the activity of myosin light chain (MLC) phosphatase, thus enhancing vascular smooth muscle contraction .

Temporal Effects in Laboratory Settings

Fasudil has shown to increase cellular impedance and enhance barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . These effects were observed after oxygen-glucose deprivation/reoxygenation exposure in mono- and co-culture models .

Dosage Effects in Animal Models

In animal models of Alzheimer’s disease, high-dose fasudil (10mg/kg) improved cognition, decreased hippocampal neuron death, and decreased inflammatory markers in the hippocampus . In another study, fasudil was shown to increase motor neuron survival and inhibit axonal degeneration, leading to better motor function and survival .

Metabolic Pathways

Fasudil is involved in several metabolic pathways. It has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) . By increasing eNOS expression, Fasudil contributes to an increase of NO level to enhance vasodilation .

Subcellular Localization

It has been shown that Fasudil can bind to tyrosine residues Y133 and Y136 in the C-terminal region of α-Synuclein . This suggests that Fasudil may interact with intrinsically disordered proteins within the cell .

准备方法

法舒地尔盐酸盐的合成涉及多个步骤。一种方法以5-异喹啉磺酸为原料,在亚硫酰氯中回流,得到5-异喹啉磺酰氯盐酸盐。然后将其溶解在二氯甲烷中并中和。有机相被洗涤、干燥和过滤以获得5-异喹啉磺酰氯的二氯甲烷溶液。该溶液在其他碱性试剂的存在下与高纯度哌嗪反应。反应溶液用盐酸水溶液和氢氧化钠水溶液洗涤,洗涤液用二氯甲烷萃取。将有机相合并,洗涤、干燥和过滤,然后逐滴加入饱和盐酸乙醇溶液,析出法舒地尔盐酸盐的粗品。 用乙醇水溶液重结晶粗品得到法舒地尔盐酸盐 .

化学反应分析

法舒地尔会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括用于形成磺酰氯的亚硫酰氯,以及用于形成最终产物的哌嗪。 从这些反应中形成的主要产物包括法舒地尔盐酸盐及其杂质 .

生物活性

Fasudil, a selective Rho-kinase (ROCK) inhibitor, has garnered attention for its diverse biological activities, particularly in the cardiovascular and neurological domains. This article provides a comprehensive review of the biological effects of Fasudil, supported by data tables, case studies, and detailed research findings.

Fasudil primarily inhibits Rho-kinase, which plays a crucial role in various cellular functions including smooth muscle contraction, cell migration, and apoptosis. By inhibiting ROCK, Fasudil modulates several signaling pathways that contribute to its therapeutic effects.

Cardiovascular Effects

1. Myocardial Ischemia/Reperfusion Injury

Fasudil has demonstrated significant cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. A systematic review identified 19 studies involving 400 animals, revealing that Fasudil treatment resulted in:

  • Reduced myocardial infarct size : Significant reductions were observed compared to control groups (P < 0.05).
  • Lower levels of cardiac enzymes : Cardiac troponin T levels were notably decreased (P < 0.05).
  • Improved cardiac function : Enhanced systolic and diastolic functions were reported (P < 0.05).

The mechanisms underlying these effects include improved coronary vasodilation, inhibition of apoptosis and oxidative stress, and reduction of inflammation and endoplasmic reticulum stress .

Table 1: Summary of Cardioprotective Effects of Fasudil

OutcomeControl GroupFasudil GroupStatistical Significance
Myocardial Infarct SizeHighLowP < 0.05
Cardiac Troponin T LevelsHighLowP < 0.05
Systolic Function ImprovementLowHighP < 0.05
Diastolic Function ImprovementLowHighP < 0.05

Neurological Effects

2. Amyotrophic Lateral Sclerosis (ALS)

Fasudil has been used compassionately in ALS patients, showing promising results in improving motor function and prolonging survival. In a study involving three patients treated with intravenous Fasudil, one patient exhibited a significant increase in slow vital capacity without any major side effects .

3. Parkinson's Disease

In models of Parkinson's disease, Fasudil has demonstrated neuroprotective effects by protecting dopaminergic neurons from degeneration and enhancing regeneration. It was shown to increase striatal dopamine levels and improve behavioral outcomes in rodent models .

Anti-inflammatory Properties

Fasudil's anti-inflammatory effects have been explored in various contexts:

  • In pulmonary microvascular endothelial cells (PMVECs), Fasudil reduced the expression of pro-inflammatory cytokines such as IL-6 and MCP-1 induced by lipopolysaccharide (LPS), indicating its potential for treating pulmonary artery hypertension (PAH) and acute lung injury (ALI) .

Table 2: Anti-inflammatory Effects of Fasudil

Inflammatory MarkerControl Group LevelsFasudil Treatment LevelsStatistical Significance
IL-6HighLowP < 0.05
MCP-1HighLowP < 0.05
Reactive Oxygen Species (ROS)HighReducedP < 0.05

Cancer Research

Fasudil has also been investigated for its potential anti-cancer properties:

  • In various cancer models, including breast and prostate cancer, Fasudil treatment led to reduced tumor progression and metastasis. For instance, in an orthotopic breast cancer model, there were three times more tumor-free mice in the Fasudil-treated group compared to controls (P < 0.01) .

属性

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOGFTYYXHNFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048569
Record name Fasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103745-39-7
Record name Fasudil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103745-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fasudil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fasudil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,4-diazepane-1-sulfonyl)isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FASUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

40 liters of a chloroform solution containing 5.0 kg of 5-isoquinolinesulfonyl chloride was added dropwise to 40 liters of a chloroform solution containing 8.8 kg of homopiperazine over 1 hour while cooling with ice, to obtain a mixture. Subsequently, the obtained mixture was stirred for 1 hour while cooling with ice, to effect a reaction and then the resultant reaction mixture was subjected to extraction with a 2N aqueous solution of HCl, followed by separation of an aqueous phase. The aqueous phase was adjusted to a pH value of 10 with a 10% aqueous solution of NaOH to thereby obtain a solution having a pH value of 10. The obtained solution was subjected to extraction with 80 liters of chloroform, followed by separation of a chloroform phase. The resultant chloroform phase was washed with water and then dried over anhydrous sodium sulfate, and subsequently, the solvent was removed by distillation under reduced pressure to obtain a residue. The obtained residue was subjected to column chromatography using 150 kg of silica gel (Wakogel C-200, manufactured and sold by Wako Pure Chemical Industries, Ltd., Japan) and a mixed solvent of methanol and chloroform (5 v/v % methanol) as a developing solvent, and purified to obtain 6.01 kg of fasudil (yield 89%). The results of elemental analysis of fasudil: found (calculated) C: 57.59 (57.71), H: 5.92 (5.88), N: 14.29 (14.42), S: 10.83 (11.00) (wt %)
Quantity
8.8 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
solvent
Reaction Step Two
Quantity
5 kg
Type
reactant
Reaction Step Three
Quantity
40 L
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

Fasudil-hydrochloride ½ hydrate (3.08 g) and sodium chloride (0.8 g, manufactured by Wako Pure Chemical Industries, Ltd.) were dissolved in water (80 ml). After adjusting the pH of all solutions to 1, 2, 3, 4, 5, 6, 7, 7.5, 8, and 9 by addition of a diluted hydrochloric acid or sodium hydroxide reagent solution, the volume of each solution was adjusted to 100 ml by addition of water. The fasudil hydrochloride aqueous solutions were aseptically filtered and 2 ml of the filtrates were filled in transparent and colorless glass ampoules (2 ml (manufactured by Namicos Corp.)). The ampoules were melt-sealed to obtain fasudil-containing preparations with the pH of 1-9 (hereinafter referred to as “fasudil hydrochloride-containing preparations”).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Homopiperazine (3.413 g) was dissolved in tetrahydrofuran (57 ml) with stirring. After cooling the solution to −5° C., 5-isoquinolinesulfonyl chloride hydrochloride (3.00 g) was added while maintaining the internal temperature at 10° C. or less. The mixture was stirred at 5° C. or less for four hours. The reaction mixture was allowed to stand to reach room temperature and filtered to remove insoluble matter. The filtrate was concentrated under reduced pressure, followed by the addition of ethyl acetate (57 ml), water (17 ml), and 3 N hydrochloric acid aqueous solution (6.4 ml). The mixture was separated into layers to obtain a water layer. After washing the water layer with ethyl acetate (7 ml), water (6 ml), ethyl acetate (57 ml), and 6 N sodium hydroxide aqueous solution (3 ml) were added to separate the mixture into layers and obtain an organic layer. The organic layer was concentrated under reduced pressure and the residue was dried under reduced pressure to obtain fasudil (1.36 g). The yield was 41%. The fasudil is processed by the method described in JP-A-9-71582 to obtain fasudil hydrochloride.
Quantity
3.413 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fasudil
Reactant of Route 2
Reactant of Route 2
Fasudil
Reactant of Route 3
Reactant of Route 3
Fasudil
Reactant of Route 4
Fasudil
Reactant of Route 5
Fasudil
Reactant of Route 6
Fasudil
Customer
Q & A

A: Fasudil primarily targets Rho-associated protein kinase (ROCK), specifically inhibiting both ROCK1 and ROCK2 isoforms. [, , , , , ]

A: Fasudil acts as a competitive inhibitor of ROCK, blocking the ATP binding site of the kinase domain, thus preventing the phosphorylation of downstream substrates. [, ]

ANone: ROCK inhibition by Fasudil leads to a variety of downstream effects including:

  • Vasodilation: Fasudil promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). This leads to increased MLCP activity, dephosphorylation of myosin light chain (MLC), and ultimately, smooth muscle relaxation. [, , , ]
  • Anti-apoptotic Effects: Fasudil has been shown to exert anti-apoptotic effects by modulating the Bax/Bcl-2 ratio and reducing the expression of caspase-3. [, , ]
  • Anti-inflammatory Effects: Studies indicate that Fasudil can decrease the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ]
  • Neuroprotective Effects: Fasudil exhibits neuroprotective properties by inhibiting neuronal apoptosis, reducing glial scar formation, and potentially enhancing axonal regeneration. [, , , ]

A: Fasudil has a molecular formula of C14H17N3O2S·HCl and a molecular weight of 331.84 g/mol. []

A: While specific spectroscopic data is not provided in these papers, Fasudil's structure has been confirmed using various analytical techniques. [, ]

ANone: Fasudil has been investigated in various disease models and therapeutic contexts, including:

  • Cerebral Vasospasm: Studies have demonstrated the effectiveness of Fasudil in reducing cerebral vasospasm after subarachnoid hemorrhage. [, , ]
  • Pulmonary Arterial Hypertension: Fasudil has shown potential in preclinical models for treating pulmonary arterial hypertension by relaxing pulmonary artery smooth muscle cells. [, ]
  • Acute Kidney Injury: Research suggests that Fasudil can protect against acute kidney injury induced by ischemia/reperfusion or rhabdomyolysis. [, ]
  • Cancer: Fasudil has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, head and neck squamous cell carcinoma, and oesophageal squamous cell carcinoma. [, , ]

A: Fasudil is not known to possess catalytic properties. Its primary mechanism of action is through competitive inhibition of the ROCK enzyme. []

ANone: While not explicitly detailed in these papers, computational methods like molecular docking and QSAR could be valuable for studying Fasudil's interaction with ROCK and exploring structural modifications for enhanced potency and selectivity.

A: One study explored the use of peptide-conjugated liposomes for targeted and localized delivery of Fasudil to the lungs for the treatment of pulmonary arterial hypertension. [] Further research is needed to develop optimal formulations that improve Fasudil's pharmacokinetic properties and enhance its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。